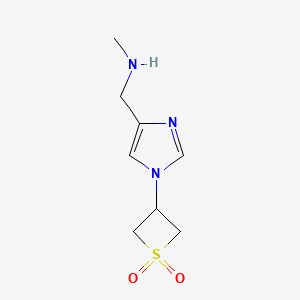
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, an imidazole ring, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which is then reacted with trimethylsilyl cyanide to form a silylated cyanohydrin intermediate. This intermediate undergoes oxidation of the sulfur atom followed by dehydration to yield the thietane 1,1-dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo [3+2] and [4+2] cycloaddition reactions due to the presence of electron-deficient double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles for substitution reactions, and dienes or dipoles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfone derivatives, while cycloaddition reactions can produce various carboannulated or heteroannulated thietane derivatives .
Applications De Recherche Scientifique
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel spirocycles with medicinal properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biological Studies: The compound’s reactivity and structural features make it useful in studying various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound shares the thietane 1,1-dioxide core but has a cyanide group instead of the imidazole and methylamino groups.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities.
Uniqueness
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring, an imidazole ring, and a methylamino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
1-[1-(1,1-dioxothietan-3-yl)imidazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H13N3O2S/c1-9-2-7-3-11(6-10-7)8-4-14(12,13)5-8/h3,6,8-9H,2,4-5H2,1H3 |
Clé InChI |
FHEAZFQAYBVGPU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CN(C=N1)C2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


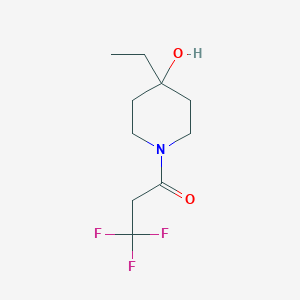
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
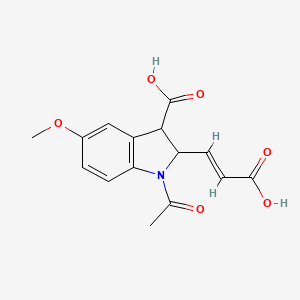

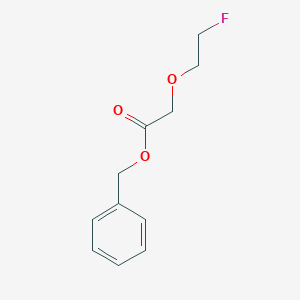

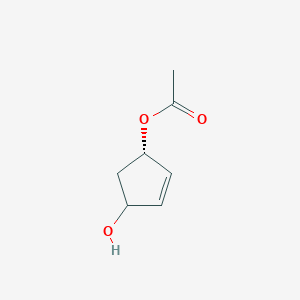

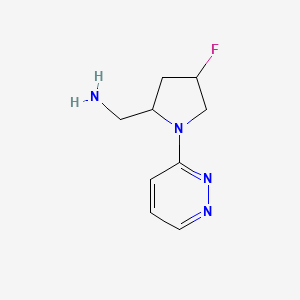
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)
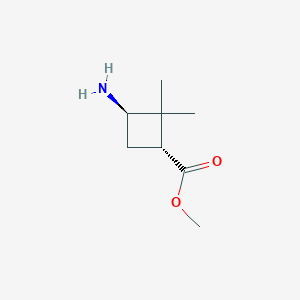
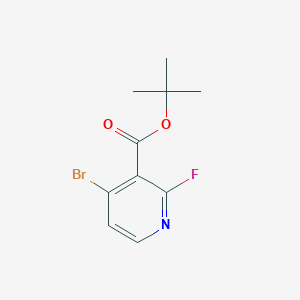
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
